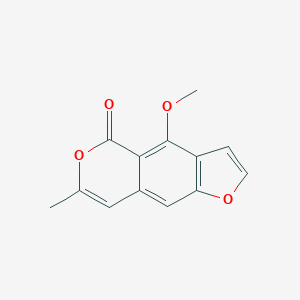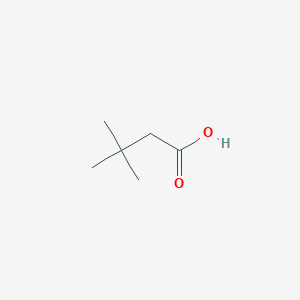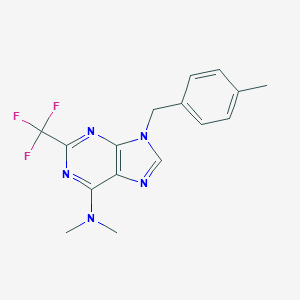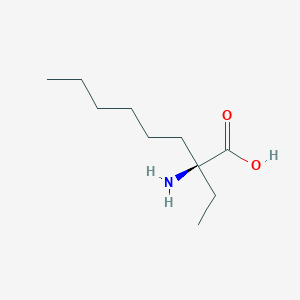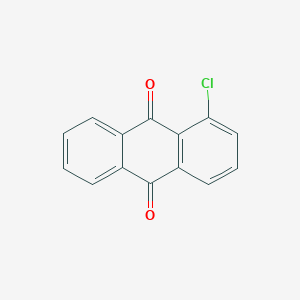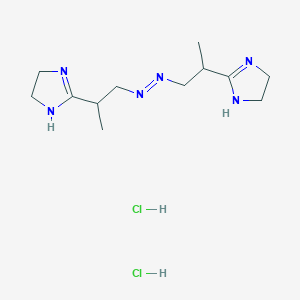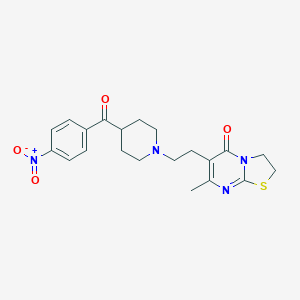
Disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- One-Step Synthesis: A one-step method was reported for the synthesis of a related compound, 6‐acetamido‐3‐(N‐(2‐(dimethylamino) ethyl) sulfamoyl) naphthalene‐1‐yl 7‐acetamido‐4‐hydroxynaphthalene‐2‐sulfonate, involving the treatment of 7‐acetamido‐4‐hydroxy‐2‐naphthalenesulfonyl chloride with N, N‐dimethylethylenediamine in acetonitrile in the presence of K2CO3 (Zhang, 2013).
Molecular Structure Analysis
- NMR Characterization: The aforementioned related compound was characterized using various techniques, including MS, FTIR, 1H NMR, 13C NMR, and 2D NMR techniques, providing detailed insights into its molecular structure (Zhang, 2013).
Chemical Reactions and Properties
- Rhodium(II) Acetate-Catalyzed Reactions: Rhodium(II) acetate-catalyzed decomposition of related compounds results in the formation of various naphthoates and β,γ-unsaturated esters, demonstrating diverse chemical reactivity (Taylor & Davies, 1983).
- Chelate Formation: The compound disodium-1,8-dihydroxy-naphthalene-3,6-disulphonate, a related compound, forms coloured chelates with various metallic ions, indicating its potential in inorganic analysis (Mathur & Dey, 1957).
Physical Properties Analysis
- Solvatochromic Behavior: New water-soluble azo dyes derived from similar naphthalene sulfonates exhibit solvatochromic behavior, which could be indicative of the physical properties of related compounds (Thomas & Adegoke, 2022).
Chemical Properties Analysis
- Reactivity with Chromate Ions: Disodium-1,8-dihydroxy naphthalene-3,6-disulphonate forms a coloured chelate with chromate ions, suggesting specific chemical interactions and properties (Banerji & Qureshi, 1965).
Scientific Research Applications
Synthesis and Application in Dye Chemistry
The synthesis of derivatives related to naphthalene, such as 1,3-dihydroxynaphthalene, has been explored for applications in dye chemistry. These compounds are synthesized through various routes, including alkaline fusion and photocatalytic oxidation, and are used in the production of dyes due to their coloration properties and reactivity with other chemicals (Zhang You-lan, 2005).
Environmental Toxicology of Azo Dyes
Aromatic aminosulphonic acids, which are components of water-soluble azo dyes, have been reviewed for their genotoxicity and carcinogenicity. These compounds are used as intermediates in the synthesis of azo dyes and pigments and may arise as contaminants in final products. Despite some of their unsulphonated analogues being known for genotoxicity, aromatic aminosulphonic acids themselves generally show low or no genotoxic and tumorigenic potential (R. Jung, D. Steinle, R. Anliker, 1992).
Antioxidant Activity Assessment
In the context of determining antioxidant activity, various assays are employed, such as ABTS and DPPH tests. These chemical methods, based on spectrophotometry, are critical for assessing the antioxidant capacity of complex samples, including those containing naphthalene derivatives. Such assays are instrumental in clarifying the mechanisms and kinetics of antioxidant processes (I. Munteanu, C. Apetrei, 2021).
Safety and Hazards
This compound is classified as a skin irritant (H315), a skin sensitizer (H317), an eye irritant (H319), and may cause respiratory irritation (H335) according to the Classification and Labelling Inventory of ECHA . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
properties
| { "Design of the Synthesis Pathway": [ "The compound 'Disodium 6-acetamido-4-hydroxy-3-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate' can be synthesized by a multistep reaction pathway.", "The synthesis pathway involves the preparation of 6-acetamido-4-hydroxy-3-nitronaphthalene, which is then reduced to 6-acetamido-4-hydroxy-3-aminonaphthalene. The resulting amine is then diazotized and coupled with 3-((2-(sulphonatooxy)ethyl)sulphonyl)aniline to give the azo compound. Finally, the azo compound is treated with sodium hydroxide to produce the disodium salt of the target compound." ], "Starting Materials": [ "1-naphthol", "Acetic anhydride", "Nitric acid", "Sodium sulfite", "Sodium hydroxide", "Aniline", "Chlorosulfonic acid", "Sodium nitrite", "Sodium acetate", "Ethylene glycol", "Sulfuric acid" ], "Reaction": [ "Step 1: Nitration of 1-naphthol with nitric acid to produce 6-nitro-1-naphthol", "Step 2: Reduction of 6-nitro-1-naphthol with sodium sulfite to produce 6-amino-1-naphthol", "Step 3: Acetylation of 6-amino-1-naphthol with acetic anhydride to produce 6-acetamido-4-hydroxy-3-nitronaphthalene", "Step 4: Reduction of 6-acetamido-4-hydroxy-3-nitronaphthalene with sodium sulfite and ethylene glycol to produce 6-acetamido-4-hydroxy-3-aminonaphthalene", "Step 5: Diazotization of 6-acetamido-4-hydroxy-3-aminonaphthalene with sodium nitrite and hydrochloric acid to produce the diazonium salt", "Step 6: Coupling of the diazonium salt with 3-((2-(sulphonatooxy)ethyl)sulphonyl)aniline in the presence of sodium acetate to produce the azo compound", "Step 7: Treatment of the azo compound with sodium hydroxide to produce the disodium salt of the target compound" ] } | |
CAS RN |
12225-83-1 |
Molecular Formula |
C₂₀H₁₇N₃Na₂O₁₁S₃ |
Molecular Weight |
617.5 g/mol |
IUPAC Name |
disodium;6-acetamido-4-hydroxy-2-[[3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-13-5-6-16-17(10-13)19(25)11-18(20(16)36(28,29)30)23-22-14-3-2-4-15(9-14)35(26,27)8-7-34-37(31,32)33;;/h2-6,9-11,25H,7-8H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
UBBKZSRAPNTAOH-UHFFFAOYSA-L |
SMILES |
CC(=O)NC1=CC2=C(C=C(C(=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C(C(=C2C=C1)S(=O)(=O)[O-])N=NC3=CC(=CC=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] |
Other CAS RN |
12225-83-1 |
Pictograms |
Irritant; Health Hazard |
synonyms |
6-(Acetylamino)-4-hydroxy-3-[2-[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-2-naphthalenesulfonic Acid Sodium Salt; 6-(Acetylamino)-4-hydroxy-3-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-2-naphthalenesulfonic Acid Disodium Salt; C.I. Reactive O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




